molecular formula C9H9NO B086150 Indole-4-methanol CAS No. 1074-85-7

Indole-4-methanol

Cat. No. B086150
CAS RN: 1074-85-7
M. Wt: 147.17 g/mol
InChI Key: BVSGXWCTWBZFEV-UHFFFAOYSA-N
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Description

Indole derivatives, including indole methanols, are a class of compounds widely studied for their diverse chemical reactions, synthesis methods, and applications in various fields of chemistry and biochemistry. They are fundamental to constructing complex molecules found in natural products and pharmaceuticals.

Synthesis Analysis

Indole methanols can be synthesized through various methods, including the Lewis acid-catalyzed reaction of spiro-epoxyoxindoles with indoles, leading to compounds like 3-(3-indolyl)-oxindole-3-methanol. This method has been used for gram-scale synthesis, highlighting its efficiency and applicability in producing indole-based molecules (Hajra, Maity, & Maity, 2015).

Molecular Structure Analysis

The molecular structure of indole derivatives, including indole methanols, can be elucidated using spectroscopic techniques such as FT-IR and NMR, supported by DFT computational analysis. These studies provide insights into the functional groups, vibrational spectra, and optimized geometry of the compounds, allowing for a deeper understanding of their chemical behavior (Uludağ & Serdaroğlu, 2018).

Chemical Reactions and Properties

Indole methanols undergo various chemical reactions, including cycloadditions and carboalkoxylation, to form complex structures. For example, palladium-catalyzed cyclization/carboalkoxylation reactions have been utilized to synthesize tetrahydrocarbazoles from indole derivatives, showcasing the reactivity and versatility of indole methanols in organic synthesis (Liu & Widenhoefer, 2004).

Physical Properties Analysis

The physical properties of indole methanols, such as solubility, can be influenced by their interactions with solvents. Studies have shown that the solubility of indole derivatives in methanol and water varies significantly, with methanol often providing a better solvation environment due to specific interactions between the solvent molecules and the indole ring (Henao et al., 2016).

Scientific Research Applications

  • Palladium-Catalyzed Cyclization/Carboalkoxylation of Alkenyl Indoles : This study explores a reaction of 1-methyl-2-(4-pentenyl)indole with catalytic palladium and stoichiometric copper in methanol under CO to form tetrahydrocarbazole. This method is noted for tolerating substitution along the alkenyl chain and at various olefinic positions, indicating its potential for synthesizing a variety of carbazole structures (Liu & Widenhoefer, 2004).

  • Metabolism of Indole-3-Acetic Acid and Indole-3-Methanol in Wheat Leaf Segments : This research identifies indole-3-methanol as a product of indole-3-acetic acid metabolism in wheat leaves, leading to various products through different pathways, highlighting its role in plant biochemistry (Langenbeck-Schwich & Grainbow, 1984).

  • Picosecond Resolution of Indole Anisotropy Decays and Spectral Relaxation : The study investigates the rotational diffusion and time-resolved emission spectra of indole in methanol on a picosecond timescale. Such research aids in understanding the dynamic processes of molecules like indole-4-methanol in various solvents (Lakowicz et al., 1988).

  • Tetramethyl Orthosilicate as a Catalyst of C3-methylation of Indole by Supercritical Methanol : This paper discusses the methylation of indole in supercritical methanol catalyzed by orthosilicates, highlighting a method for selectively forming 3-methyl-1H-indole, which might be applicable for various indole derivatives, including indole-4-methanol (Kozhevnikov et al., 2012).

  • Indole A Model System for One-photon Threshold Photoionization in Polar Media

    : The study focuses on indole in polar media like water/methanol mixtures and explores the photoionization process, offering insights into the behavior of similar compounds like indole-4-methanol in such environments (Lee & Robinson, 1984).

  • An Efficient Synthesis of the Indole Acetic Acid Metabolite of MK-0462 : This research discusses a palladium-catalyzed synthesis of indole-3-methanol, demonstrating its role as an intermediate in synthesizing bioactive molecules (Chen et al., 1996).

Safety And Hazards

Indole-4-methanol is considered hazardous. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

properties

IUPAC Name

1H-indol-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-5,10-11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSGXWCTWBZFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378471
Record name Indole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indole-4-methanol

CAS RN

1074-85-7
Record name Indole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indol-4-ylmethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of lithium aluminum hydride (1.3 g, 34 mmol) in THF (200 mL), methyl 4-indole carboxylate (3.0 g, 17 mmol) in THF (100 mL) was added dropwise at room temperature. The reaction mixture was stirred at room temperature for 2 h and then quenched with ethyl acetate. The mixture was treated with water (1.3 mL), 15% NaOH (1.3 mL) and water (3.9 mL), and then filtered. The filtrate was concentrated in vacuo to afford the crude 4-(hydroxymethyl)-indole (2.5 g, 99%): 1H NMR (500 MHz, CDCl3) δ 8.29 (br s, 1H), 7.34 (d, J=9.0 Hz, 1H), 7.16-7.22 (m, 2H), 7.12 (d, J 7.0 Hz, 1H), 6.67 (t, J=1.0 Hz, 1H), 4.98 (d, J=4.2 Hz, 2H); CI MS m/z=147 [C9H9NO+H]+.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Diisobutylaluminum hydride (1 M in toluene; 1.3 mL, 1.3 mmol) was added to a solution of 1H-indole-4-carboxylic acid, methyl ester (85 mg, 0.49 mmol) in ether (1.6 mL) at −70° C. The solution was allowed to stir at −70° C. for 1 h, then at room temperature for 1 h. Ethyl acetate (20 mL) was added, and the solution was stirred with an aqueous solution of potassium sodium tartrate (30% w/v; 20 mL) for 30 min. The layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were dried (MgSO4), filtered, evaporated, and dried under high vacuum to give 1H-indole-4-methanol (73.2 mg, quantitative yield) which was used in the next step without further purification.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

biisobutylaluminum hydride (1M in toluene; 1.3 mL, 1.3 mmol) was added to a solution of 1H-indole-4-carboxylic acid methyl ester (Example 1; 85 mg, 0.49 mmol) in diethyl ether (1.6 mL) at −70° C. The solution was allowed to stir at −70° C. for 1 h, then at room temperature for 1 h. Ethyl acetate (20 mL) was added and the solution was stirred with an aqueous solution of potassium sodium tartrate (30% w/v; 20 mL) for 30 min. The layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were dried (MgSO4), filtered, evaporated and dried under high vacuum to give 1H-indole-4-methanol (73.2 mg, quantitative yield) which was used in the next step without further purification.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indole-4-methanol
Reactant of Route 2
Indole-4-methanol
Reactant of Route 3
Indole-4-methanol
Reactant of Route 4
Reactant of Route 4
Indole-4-methanol
Reactant of Route 5
Reactant of Route 5
Indole-4-methanol
Reactant of Route 6
Reactant of Route 6
Indole-4-methanol

Citations

For This Compound
20
Citations
AP Kozikowski, H Ishida, YY Chen - The Journal of Organic …, 1980 - ACS Publications
… Indole-4-methanol (4). To a stirred solution of 16.5 g (93 mmol) of methyl indole-4-carboxylate in 300 mL of dry ether cooled to -70 C was added dropwise 250 mL of a 1 M solution of …
Number of citations: 93 pubs.acs.org
JG Cannon, BJ Demopoulos - Journal of Heterocyclic …, 1982 - Wiley Online Library
N‐Substituted 4‐(2′‐aminoethyl)indoles are attainable in good yields from indole‐4‐acetic acid (2). Several methods of preparation for 2 were tried or considered. A new sequence …
Number of citations: 14 onlinelibrary.wiley.com
M SAKAGAMI, H MURATAKE… - Chemical and …, 1994 - jstage.jst.go.jp
… a terrestrial blue-green alga constituent, hapalindole O (1) was accomplished by condensation of this ketone 16 with ot,ot—dimethyl—1-(p-toluenesulfonyl)—1H—indole—4-methanol (6…
Number of citations: 89 www.jstage.jst.go.jp
CM Haskins, DW Knight - Chemical communications, 2005 - pubs.rsc.org
… Our synthesis began with indole-4-methanol 4, 9 which was protected selectively at oxygen using TBDPSCl in THF containing imidazole, then formylated under standard Vilsmeier …
Number of citations: 16 pubs.rsc.org
MGN Russell, RJ Baker, L Barden… - Journal of medicinal …, 2001 - ACS Publications
… Flash chromatography of the residue (silica gel, 50% EtOAc−hexane) gave 2.6 g (63%) of the intermediate 1-(benzenesulfonyl)-1H-indole-4-methanol as a thick colorless oil. To a …
Number of citations: 128 pubs.acs.org
V Petkevičius, J Vaitekūnas, M Sadauskas… - Catalysis Science & …, 2022 - pubs.rsc.org
… Even three isomers were found in the reaction mixtures containing indole-4-methanol (4d), indole-6-methanol (6d), and indole-7-methanol (7d). Apparently, both the chemical nature of …
Number of citations: 9 pubs.rsc.org
BJ Demopoulos - 1982 - search.proquest.com
… Accordingly, indole4-methanol 27 was treated with trimethylsilyl chloride and triethylamine in tetrahydrofuran to give the trimethylsilyl ether 42, which was found by thin layer …
Number of citations: 2 search.proquest.com
DA Sharpe - 1989 - search.proquest.com
… Methylindole^l-carboxylate(82) was reduced using lithium aluminium hydride (LAH) in ether at 0C, to give indole-4-methanol (120) in 94% yield. Kozikowski et alH carried out the …
Number of citations: 6 search.proquest.com
AP Kozikowski, C Chen, JP Wu… - Journal of the …, 1993 - ACS Publications
… (±)-1 -[(4-Methylphenyl)sulfonyl]a-(2methyl-l-propenyl)-l//-indole-4-methanol (8). Under nitrogen at room temperature, 1 -bromo-2-methylpropene (1.7 mL, 16 mmol) was added to a …
Number of citations: 26 pubs.acs.org
RS Craft - 2012 - core.ac.uk
My journey through the wonderful world of chemistry has irreversibly changed me. The challenge of becoming a successful scientist is a path that leads to inexplicable enlightenment …
Number of citations: 2 core.ac.uk

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